

# Indocyanine Green (ICG) in Research: An Indepth Technical Guide

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Indocyanine green (ICG) is a versatile tricarbocyanine dye with a long history of use in medicine. Approved by the FDA in 1959, its applications have expanded significantly beyond its initial use in determining cardiac output and liver function.[1] In recent years, ICG has emerged as a powerful tool in various research fields, primarily due to its favorable safety profile and its unique optical properties in the near-infrared (NIR) spectrum.[1][2] This guide provides a comprehensive overview of the core applications of ICG in research, with a focus on fluorescence imaging, phototherapy, and its role as a diagnostic and drug delivery agent.

# **Core Applications of Indocyanine Green in Research**

ICG's utility in research stems from its ability to absorb and fluoresce in the NIR window (approximately 700-900 nm), a range where biological tissues exhibit minimal absorption and autofluorescence. This property allows for deep tissue penetration of light, making it an ideal agent for in vivo imaging and therapy.[3]

## Near-Infrared Fluorescence (NIRF) Imaging

ICG is widely used as a contrast agent for NIRF imaging, enabling real-time visualization of various physiological and pathological processes.[4]

 Angiography and Perfusion Assessment: Upon intravenous injection, ICG rapidly binds to plasma proteins, confining it to the vascular system.[5] This allows for the visualization of



blood vessels and the assessment of tissue perfusion in real-time, which is invaluable in studies related to vascular biology, wound healing, and transplant viability.[5][6]

- Lymphatic System Imaging: ICG lymphography is a powerful technique for visualizing lymphatic vessels and sentinel lymph nodes (SLNs).[7][8] This application is crucial in cancer research for studying lymphatic drainage patterns, metastasis, and for guiding surgical resection of lymph nodes.[3][9]
- Tumor Imaging: ICG can accumulate in tumors through the enhanced permeability and retention (EPR) effect, allowing for the demarcation of tumor margins during preclinical surgical studies.[10] This "second window" imaging, where the dye is imaged hours to days after administration, aids in more precise tumor resection.[11]

### **Phototherapy**

ICG's ability to absorb NIR light can be harnessed for therapeutic purposes, primarily through photodynamic therapy (PDT) and photothermal therapy (PTT).

- Photodynamic Therapy (PDT): Upon excitation with NIR light, ICG can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[12]
   [13] These highly cytotoxic ROS can induce apoptosis and necrosis in targeted cells, making ICG-PDT a promising area of cancer research.[14][15]
- Photothermal Therapy (PTT): ICG can also convert absorbed light energy into heat, leading to localized hyperthermia and subsequent cell death.[8][9] This photothermal effect can be used independently or in combination with PDT for a synergistic anti-cancer effect.[16]

### Sonodynamic Therapy (SDT)

A more recent application of ICG is in sonodynamic therapy, where ultrasound is used to activate the dye.[17] This approach offers the advantage of deeper tissue penetration compared to light. ICG, acting as a sonosensitizer, generates ROS upon ultrasonic activation, leading to cell death.[17][18]

## **Drug Delivery Systems**

To overcome some of ICG's limitations, such as its short half-life and non-specific distribution, researchers are increasingly encapsulating it within nanoparticles.[9] These nanoparticle



formulations can improve ICG's stability, circulation time, and allow for targeted delivery to specific tissues or cells.[19]

# Quantitative Data Presentation Pharmacokinetic Parameters of ICG in Preclinical Models

Animal Model	Administr ation Route	Dose	t½ (half- life)	Cmax (Maximu m Concentr ation)	AUC (Area Under the Curve)	Referenc e
Rat	Intravenou s	0.39 mg/kg	90.9 ± 41.1 min	56.38 ± 34.48 μg/mL	191.53 ± 89.00 min <i>μg/mL</i>	[11]
Rat	Intravenou s	5 mg/kg	-	-	-	[8]
Mouse	Intravenou s	9.25 mg/kg	-	-	527.3 mg/mLmin	[20]
Mouse (Lipo-ICG)	Intravenou s	9.25 mg/kg	-	-	815.5 mg/mL*min	[20]

Table 1: Pharmacokinetic parameters of ICG and liposomal ICG (Lipo-ICG) in rats and mice.

# **Biodistribution of ICG in Healthy and Tumor-Bearing Mice**



Organ/Tiss ue	Free ICG (% Injected Dose)	ICG Nanoparticl es (% Injected Dose)	Time Point	Animal Model	Reference
Liver	~30%	~35%	60 min	Healthy Swiss Webster Mice	
Spleen	<5%	~10%	60 min	Healthy Swiss Webster Mice	
Lungs	<5%	~15%	60 min	Healthy Swiss Webster Mice	
Tumor	Low	Significantly Higher	6h	Orthotopic Murine Model of Breast Cancer	[21]
Liver	High	High (persistent at 24h)	6h & 24h	Orthotopic Murine Model of Breast Cancer	[21]
Intestines	High	High (persistent at 24h)	6h & 24h	Orthotopic Murine Model of Breast Cancer	[21]

Table 2: Comparative biodistribution of free ICG and ICG-loaded nanoparticles in mice.

# Experimental Protocols In Vitro ICG-Mediated Photodynamic Therapy (PDT)

Objective: To assess the cytotoxic effect of ICG-PDT on cancer cells in culture.



#### Materials:

- Cancer cell line (e.g., MCF-7, HeLa)
- Cell culture medium and supplements
- Indocyanine green (ICG)
- Phosphate-buffered saline (PBS)
- NIR laser source (e.g., 808 nm diode laser)
- 96-well plates
- Cell viability assay kit (e.g., MTT, CellTiter-Glo)

#### Procedure:

- Seed cancer cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate overnight to allow for cell attachment.
- Prepare a stock solution of ICG in sterile water or DMSO.
- Dilute the ICG stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 μM).
- Remove the old medium from the cells and add the ICG-containing medium. Incubate for a specific period (e.g., 4 hours) to allow for ICG uptake.
- Wash the cells twice with PBS to remove any extracellular ICG.
- · Add fresh, ICG-free medium to each well.
- Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a defined duration (e.g., 1, 3, or 5 minutes).[7] Include control groups: no treatment, ICG only (no light), and light only (no ICG).
- Incubate the cells for 24-48 hours post-irradiation.



Assess cell viability using a standard assay according to the manufacturer's protocol.

# In Vivo Near-Infrared Fluorescence (NIRF) Imaging of Lymphatic Drainage in a Mouse Model

Objective: To visualize and quantify lymphatic drainage in a mouse model using ICG-NIRF imaging.[3]

#### Materials:

- Mouse model (e.g., C57BL/6)
- Indocyanine green (ICG)
- Sterile saline
- NIR imaging system with an appropriate excitation light source (e.g., 806 nm) and a CCD camera with emission filters.
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Anesthetize the mouse using isoflurane.
- Prepare the ICG solution by dissolving it in sterile saline to the desired concentration.
- Inject a small volume (e.g., 5-10  $\mu$ L) of the ICG solution intradermally into the footpad of the mouse.[3]
- Immediately place the mouse in the NIR imaging system.
- Acquire a series of images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30-60 minutes) to visualize the transit of ICG through the lymphatic vessels to the draining lymph nodes.[3]
- Analyze the images to quantify parameters such as the time to appearance in the lymph node and the fluorescence intensity over time.[3]



## **Preparation of ICG-Loaded PLGA Nanoparticles**

Objective: To encapsulate ICG within biodegradable PLGA nanoparticles to improve its stability and delivery.[14]

#### Materials:

- Indocyanine green (ICG)
- Poly(lactic-co-glycolic acid) (PLGA)
- Polyethylenimine (PEI)
- Hyaluronic acid (HA)
- Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane

#### Procedure:

- PLGA-PEI Conjugation: Dissolve PLGA in DMSO. In a separate solution, dissolve PEI, DCC, and NHS in DMSO. Add the PLGA solution to the PEI solution and stir for 24 hours at room temperature. Dialyze the mixture against distilled water for 24 hours to remove unreacted reagents and obtain the PLGA-PEI conjugate.[14]
- ICG Encapsulation: Prepare an emulsion by adding an aqueous solution of ICG to a solution
  of the PLGA-PEI conjugate in an organic solvent. Use a high-energy method like sonication
  or homogenization to form nanoparticles.
- HA Coating: Dissolve the ICG-loaded PLGA-PEI nanoparticles in distilled water. Add a
  solution of HA and a coupling agent (e.g., DMT-MM). Stir the mixture for several hours to
  allow for the electrostatic interaction and covalent conjugation of HA to the nanoparticle
  surface.[14]

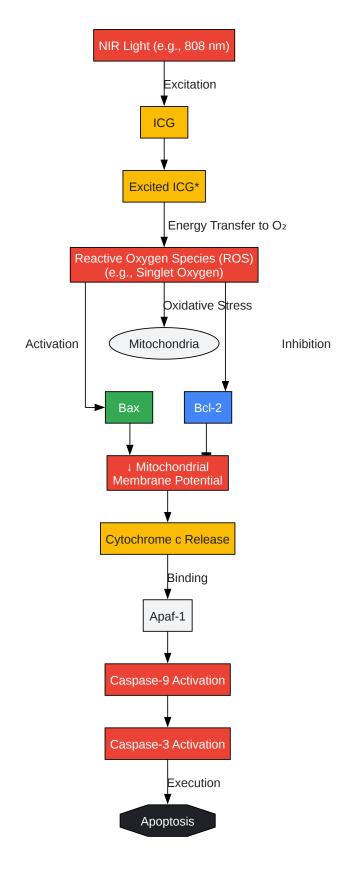


- Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unreacted components in the supernatant. Resuspend the purified nanoparticles in an appropriate buffer.
- Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using TEM), and ICG loading efficiency.

# Signaling Pathways and Experimental Workflows ICG-Mediated Photodynamic Therapy (PDT) Induced Apoptosis Signaling Pathway

ICG-PDT primarily induces cell death through the generation of ROS, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[18][22]





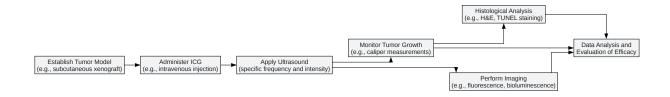
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Caption: ICG-PDT induced apoptosis via the mitochondrial pathway.



# Experimental Workflow for In Vivo Sonodynamic Therapy (SDT)

This workflow outlines the key steps for evaluating the efficacy of ICG-mediated SDT in a preclinical tumor model.



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